molecular formula C37H72O5 B1228003 1-Stearoyl-2-palmitoyl-sn-glycerol

1-Stearoyl-2-palmitoyl-sn-glycerol

Cat. No. B1228003
M. Wt: 597 g/mol
InChI Key: VYQDALBEQRZDPL-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:0/16:0/0:0), also known as DAG(18:0/16:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0);  which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(18:0/16:0/14:1(9Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and palmitoleyl-CoA can be converted into TG(18:0/16:0/16:1(9Z));  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0);  which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:0/16:0/0:0) and stearoyl-CoA can be converted into TG(18:0/16:0/18:0);  which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:0/16:0/0:0) is involved in phosphatidylcholine biosynthesis PC(18:0/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/16:0) pathway. DG(18:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/16:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/16:0/18:0) pathway.
DG(18:0/16:0/0:0) is a diglyceride.

Scientific Research Applications

Diacylglycerol Kinase Substrate

1-Stearoyl-2-palmitoyl-sn-glycerol is examined as a substrate for diacylglycerol kinase, an enzyme involved in lipid signaling pathways in the brain. Studies on rat brain microsomes have explored the suitability of various 1,2-diacyl-sn-glycerols, including 1-Stearoyl-2-palmitoyl-sn-glycerol, in these enzymatic processes, which are crucial for understanding brain biochemistry and function (Holub & Piekarski, 1978).

Synthesis of Neutral Plasmalogens

Research on the synthesis of neutral plasmalogens, a type of glycerophospholipids, has involved exploring the cis- and trans-isomers of di-O-stearoyl and di-O-palmitoyl esters. These are related to 1-Stearoyl-2-palmitoyl-sn-glycerol and have implications in the study of lipid chemistry and its applications in biological systems (Gigg & Gigg, 1968).

Study of Crystallization Kinetics

The crystallization behavior of 1-Stearoyl-2-palmitoyl-sn-glycerol derivatives is a topic of interest in understanding the physical properties of lipids. For instance, the α-melt-mediated crystallization of 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol has been studied using techniques like differential scanning calorimetry. This research contributes to a deeper understanding of the phase behavior of complex lipids (Rousset & Rappaz, 1997).

Polymorphic Phase Behavior Analysis

The study of polymorphic crystallization and transformation in triacylglycerols related to 1-Stearoyl-2-palmitoyl-sn-glycerol, like 1-stearoyl-2,3-dioleoyl glycerol, is crucial for understanding lipid phase behavior. Such research has applications in food science and materials science, where the thermal and physical properties of fats and oils are important (Bayés-García et al., 2016).

Interaction with Ozone at Air-Water Interface

Studies have also explored the interaction of monolayers of unsaturated phosphocholines, including compounds related to 1-Stearoyl-2-palmitoyl-sn-glycerol, with ozone at the air-water interface. This research is significant for understanding the chemical reactivity and environmental interactions of lipid layers (Lai, Yang, & Finlayson‐Pitts, 1994).

properties

Product Name

1-Stearoyl-2-palmitoyl-sn-glycerol

Molecular Formula

C37H72O5

Molecular Weight

597 g/mol

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1

InChI Key

VYQDALBEQRZDPL-DHUJRADRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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